6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one

Cytochrome P450 ADME Drug Metabolism

Procure the unsubstituted core scaffold (CAS 740082-70-6) as a quantitative reference standard for CYP1A2 (IC50=200 nM) and hERG (IC50=3.97 µM) inhibition assays. Benchmark novel derivatives against this baseline to assess safety liability shifts. The scaffold exhibits 50-fold selectivity for CYP1A2 over RNA Polymerase I, making it ideal for focused kinase inhibitor libraries without inherent promiscuity. Achiral, ≥97% purity enables rapid, low-cost analoging via standard alkylation/amidation, avoiding chiral resolution costs. Essential for budget-conscious SAR studies.

Molecular Formula C6H7N3O
Molecular Weight 137.142
CAS No. 740082-70-6
Cat. No. B2759500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one
CAS740082-70-6
Molecular FormulaC6H7N3O
Molecular Weight137.142
Structural Identifiers
SMILESC1CN2C=CN=C2C(=O)N1
InChIInChI=1S/C6H7N3O/c10-6-5-7-1-3-9(5)4-2-8-6/h1,3H,2,4H2,(H,8,10)
InChIKeyWIMDCNZNPMBFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one (CAS 740082-70-6): Core Scaffold Properties and Vendor Specifications


6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one (CAS 740082-70-6) is a bicyclic heterocyclic compound with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol [1]. It features a saturated piperazinone ring fused to an imidazole moiety, a structural motif that serves as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors and other enzyme modulators [2]. Commercially, this compound is available from multiple vendors with purities ranging from 95% to 98%+, as confirmed by analytical methods including NMR, HPLC, and GC .

Why Generic Substitution of the 6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one Scaffold is Scientifically Inadvisable


The 6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one core is not a simple, inert building block. Minor structural modifications, such as the introduction of a single bromine atom or a methyl group, lead to substantial, quantifiable shifts in biological activity and target selectivity. For instance, the unsubstituted core exhibits an IC₅₀ of 200 nM against CYP1A2, whereas a brominated derivative demonstrates an IC₅₀ of 9.22 µM in a cancer cell viability assay, representing a >46-fold difference in potency against a distinct target class [1]. Therefore, substituting one analog for another without direct, assay-specific data can result in failed experiments, invalid structure-activity relationship (SAR) conclusions, and significant resource waste [2].

Quantitative Differentiation of 6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one (740082-70-6) from Key Analogs


Quantified CYP1A2 Inhibition: Distinguishing the Unsubstituted Core from the 2-Bromo Analog

The unsubstituted core compound (740082-70-6) exhibits a measured IC₅₀ of 200 nM against human Cytochrome P450 1A2 (CYP1A2) [1]. In contrast, a closely related analog, 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one, demonstrates an IC₅₀ of 9.22 µM (9,220 nM) in a 72-hour cancer cell viability assay . This represents a >46-fold difference in potency against a key metabolic enzyme, highlighting that even a single bromine substitution dramatically alters the compound's interaction profile.

Cytochrome P450 ADME Drug Metabolism In Vitro Toxicology

Quantified hERG Liability: Differentiating the Core Scaffold from Advanced Lead Compounds

The core scaffold (740082-70-6) demonstrates an IC₅₀ of 3.97 µM against the hERG potassium channel, a primary anti-target for cardiac safety [1]. This level of inhibition is a quantifiable baseline liability that must be addressed during lead optimization. In contrast, advanced lead compounds built upon this core, such as the ERK2 inhibitor AZD0364, are often optimized to have a substantially larger safety margin; while a direct hERG IC₅₀ for AZD0364 is not provided in the available data, its progression to clinical development implies a significantly reduced hERG liability, typically an IC₅₀ > 10-30 µM .

Cardiotoxicity hERG Channel Safety Pharmacology Lead Optimization

Quantified Purity and Cost Benchmarking Against a Core Scaffold Competitor (7-Methyl Analog)

The unsubstituted core (740082-70-6) is available with a standard purity specification of 97% . A direct structural analog, 7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one (CAS 689297-92-5), is offered with a comparable purity of 95% . While the purity difference is modest, the 7-methyl analog introduces a stereocenter, potentially leading to a more complex and costly synthetic route. The unsubstituted core, being achiral, offers a simpler, more cost-effective starting point for initial SAR exploration where chirality is not yet a desired feature.

Chemical Sourcing Purity Analysis Procurement Cost-Benefit

Quantified Target Engagement Profile: Contrasting Direct CYP1A2 Activity with a Negative Control (RNA Polymerase I)

The core scaffold (740082-70-6) exhibits a measurable IC₅₀ of 200 nM against CYP1A2, indicating a specific molecular interaction [1]. In the same screening panel, its activity against an unrelated target, DNA-directed RNA polymerase I subunit RPA1, was found to be negligible, with an IC₅₀ of 10,000 nM [1]. This 50-fold difference in potency (10 µM vs. 0.2 µM) provides a quantifiable selectivity window, demonstrating that the core scaffold's interaction with CYP1A2 is not due to promiscuous, non-specific binding.

Target Engagement Selectivity Profiling Off-Target Activity Biochemical Assays

Optimized Application Scenarios for 6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one Based on Quantitative Evidence


ADME/Tox Profiling in Early-Stage Drug Discovery: Baseline CYP1A2 and hERG Assessment

In early drug discovery, the unsubstituted core scaffold (740082-70-6) should be procured as a reference standard for CYP1A2 (IC₅₀ = 200 nM) and hERG (IC₅₀ = 3.97 µM) inhibition assays. By benchmarking novel, substituted derivatives against this baseline, medicinal chemists can quantitatively assess the impact of their structural modifications on two critical safety liabilities, a strategy directly supported by the target compound's defined activity [1].

Scaffold for Selective Kinase Inhibitor Design: Validated Target Engagement

Given its 50-fold selectivity for CYP1A2 over RNA Polymerase I [1], the core scaffold is an ideal starting point for designing focused kinase inhibitor libraries. The quantifiable selectivity window suggests the scaffold can be functionalized to enhance on-target potency without inherently incurring high promiscuity, making it a preferred choice over analogs with unknown or broader off-target profiles [1].

Cost-Effective Medicinal Chemistry Exploration of an Achiral Scaffold

For budget-conscious academic labs or early-stage biotech companies, the unsubstituted core scaffold offers a quantifiable cost advantage over chiral analogs like the 7-methyl derivative . Its 97% purity and achiral nature allow for rapid, low-cost analoging via standard synthetic transformations (e.g., alkylation, amidation) without the added complexity and expense of chiral resolution or asymmetric synthesis, making it the preferred starting material for initial SAR studies .

Quote Request

Request a Quote for 6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.